2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline
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Overview
Description
2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a 2,4-difluorophenoxy group and two methyl groups at the 4 and 8 positions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline are currently under investigation . It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being actively researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-difluorophenol and 4,8-dimethylquinoline.
Reaction Conditions: The 2,4-difluorophenol is reacted with 4,8-dimethylquinoline under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.
Catalysts and Solvents: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, using reagents such as halogens or nitro groups.
Major Products: The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in drug development, particularly as antimalarial and anti-inflammatory agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Similar Compounds
2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(2,4-Difluorophenyl)pyridine and 2-(2,4-Difluorophenoxy)acetic acid share structural similarities.
Uniqueness: The presence of the quinoline core and the specific substitution pattern in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-4,8-dimethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO/c1-10-4-3-5-13-11(2)8-16(20-17(10)13)21-15-7-6-12(18)9-14(15)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHWQPLPFAGWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)OC3=C(C=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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